molecular formula C11H10FNO B1464472 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile CAS No. 1181335-47-6

4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile

Cat. No.: B1464472
CAS No.: 1181335-47-6
M. Wt: 191.2 g/mol
InChI Key: NRNSHBGRQZODKD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, a nitrile group, and a ketone group

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-8(7-13)6-11(14)9-2-4-10(12)5-3-9/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNSHBGRQZODKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile typically involves the reaction of 4-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where 4-fluorobenzaldehyde is reacted with acetonitrile in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the nitrile and ketone groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl isocyanate
  • 4-Fluorophenylboronic acid
  • 4-Fluorophenylacetic acid

Uniqueness

4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the nitrile and ketone groups provide versatile sites for further chemical modifications.

Biological Activity

4-(4-Fluorophenyl)-2-methyl-4-oxobutanenitrile is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorinated phenyl ring and a nitrile group, may exhibit unique reactivity patterns and interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C₁₁H₉FNO
  • Molecular Weight : 191.2 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom enhances the compound's stability and lipophilicity, which can influence its pharmacological properties and interactions with biomolecules.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to active sites of enzymes, it can block substrate access and inhibit catalytic functions, potentially modulating various biochemical pathways.
  • Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds structurally similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM . This suggests that compounds within this chemical class may possess similar antitumor properties.

In Vitro Studies

In vitro studies have indicated that this compound could induce apoptosis in cancer cells by affecting cell cycle progression and altering the expression of apoptosis-related proteins. The mechanism likely involves mitochondrial dysfunction and activation of caspases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaIC50 (μM)Biological Activity
4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrileC₁₁H₉FNO8.50Antitumor activity against HepG2
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrileC₁₁H₉FNO7.60Antitumor activity against A549
4-(Chlorophenyl)-2-methyl-4-oxobutanenitrileC₁₁H₉ClNO10.00Moderate cytotoxicity against MCF-7

This table illustrates that while all compounds share similar structural features, their biological activities can vary significantly, emphasizing the importance of specific substituents like fluorine in enhancing efficacy.

Case Studies

  • Case Study on Anticancer Properties : A study investigating the effects of fluorinated compounds on cancer cell lines found that those containing a fluorine atom exhibited enhanced binding affinity to target proteins involved in tumor growth regulation. This supports the hypothesis that this compound may also demonstrate potent anticancer properties through similar mechanisms.
  • Enzyme Interaction Studies : Research has shown that compounds like 4-(Fluorophenyl)-2-methyl-4-oxobutanenitrile can effectively inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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